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molecular formula C11H13F2NO3 B8573009 Ethyl 5-amino-2-(2,2-difluoroethyl)oxy-benzoate

Ethyl 5-amino-2-(2,2-difluoroethyl)oxy-benzoate

Cat. No. B8573009
M. Wt: 245.22 g/mol
InChI Key: CDKRZDZKDFMFCY-UHFFFAOYSA-N
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Patent
US08951999B2

Procedure details

A mixture of ethyl 2-(2,2-difluoroethyl)oxy-5-nitro-benzoate (600 mg, 2.18 mmol) and 80 mg 10% Pd/C in 30 mL MeOH was stirred for 6.5 h under an atmosphere of hydrogen (3 bar). After filtration and concentration i. vac. the subtitle compound was obtained. Yield: 500 mg, (94%). MS [M+H]+=246; TLC: Rf=0.2 (silica gel, DCM:EtOH 99:1).
Name
ethyl 2-(2,2-difluoroethyl)oxy-5-nitro-benzoate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:19])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CO.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:5]([O:4][CH2:3][CH:2]([F:1])[F:19])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
ethyl 2-(2,2-difluoroethyl)oxy-5-nitro-benzoate
Quantity
600 mg
Type
reactant
Smiles
FC(COC1=C(C(=O)OCC)C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6.5 h under an atmosphere of hydrogen (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration i

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)OCC)C1)OCC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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